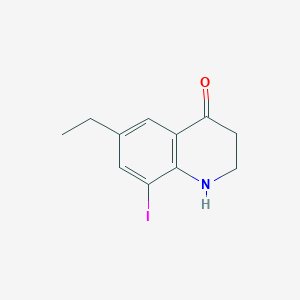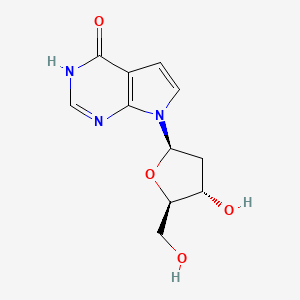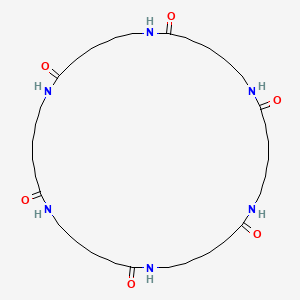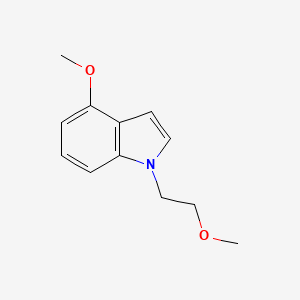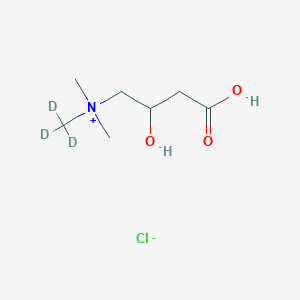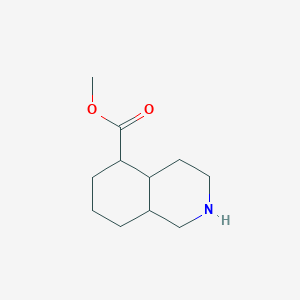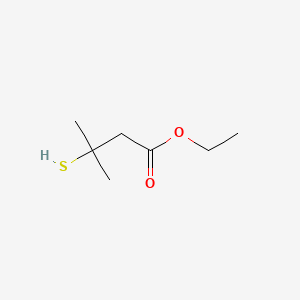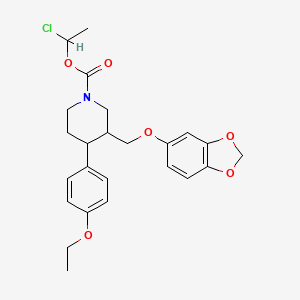![molecular formula C19H21N5O9S2 B13846162 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is a complex organic compound belonging to the class of cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics derived from the fungus Acremonium, which was previously known as Cephalosporium. These antibiotics are widely used to treat bacterial infections due to their broad-spectrum activity and resistance to β-lactamase enzymes produced by certain bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid typically involves multiple steps, including the formation of the β-lactam ring, the introduction of the thiazole ring, and the attachment of various functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the β-lactam ring, potentially leading to the opening of the ring and loss of antibiotic activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to ring-opened derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its synthesis, modification, and potential as a building block for more complex molecules.
Biology
In biological research, the compound is used to study bacterial resistance mechanisms and the development of new antibiotics. Its interactions with bacterial enzymes and cell walls are of particular interest.
Medicine
Medically, the compound is used to treat a variety of bacterial infections. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria.
Industry
In the pharmaceutical industry, the compound is manufactured and formulated into various dosage forms, including tablets, capsules, and injectables, for clinical use.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar structure but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is unique due to its specific side chains and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable antibiotic in clinical settings.
Eigenschaften
Molekularformel |
C19H21N5O9S2 |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21N5O9S2/c1-7(25)32-4-8-5-34-15-11(14(27)24(15)12(8)16(28)29)22-13(26)10(9-6-35-18(20)21-9)23-33-19(2,3)17(30)31/h6,11,15H,4-5H2,1-3H3,(H2,20,21)(H,22,26)(H,28,29)(H,30,31)/b23-10+/t11-,15-/m1/s1 |
InChI-Schlüssel |
YWJLSGRPSYHXGF-SXAYNGNPSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



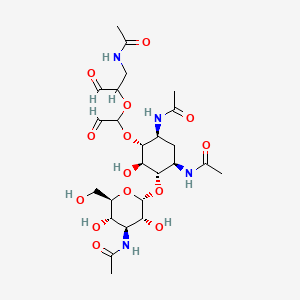
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
